3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride

Description

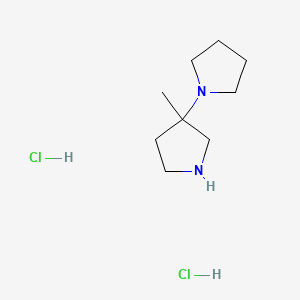

3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride is a bicyclic amine derivative featuring a pyrrolidine ring substituted with a methyl group and a pyrrolidin-1-yl moiety at the 3-position. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical or biochemical applications. Key characteristics inferred from similar compounds include molecular weights ranging between 200–250 g/mol, hydrochloride salt stability, and varied biological activities depending on substitution patterns .

Properties

Molecular Formula |

C9H20Cl2N2 |

|---|---|

Molecular Weight |

227.17 g/mol |

IUPAC Name |

3-methyl-3-pyrrolidin-1-ylpyrrolidine;dihydrochloride |

InChI |

InChI=1S/C9H18N2.2ClH/c1-9(4-5-10-8-9)11-6-2-3-7-11;;/h10H,2-8H2,1H3;2*1H |

InChI Key |

GSGHPAHJGRKSSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNC1)N2CCCC2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Halogenated Pyrrolidine Precursors

One common route involves the reaction of a halogenated pyrrolidine intermediate with pyrrolidine nucleophile, followed by salt formation:

- Starting material: A 3-methylpyrrolidine derivative bearing a good leaving group (e.g., a halogen) at the 3-position.

- Reaction: Nucleophilic substitution by pyrrolidine at the 3-position under controlled temperature (0°C to 40°C) in polar aprotic solvents such as tetrahydrofuran, acetonitrile, or dimethylformamide.

- Workup: The crude product is isolated and converted into its dihydrochloride salt by treatment with hydrochloric acid, often in an ether or alcohol solvent to precipitate the salt.

- Outcome: High yield and purity of the dihydrochloride salt, suitable for pharmaceutical use.

Esterification and Reduction Route Starting from Aminohydroxy Acid

A more elaborate multi-step process starts from aminohydroxybutyric acid:

- Step 1: Acid-catalyzed esterification of aminohydroxybutyric acid with methanol in the presence of sulfuric acid to form methyl ester hydrochloride.

- Step 2: Treatment with potassium carbonate and water to adjust pH.

- Step 3: Cyclization and reduction steps using sodium borohydride in diglyme, followed by acid treatment and heating to 80°C for 12 hours, leading to the formation of the pyrrolidine ring.

- Step 4: Isolation of the free base and conversion to the hydrochloride salt.

- Yield: The overall yield for this four-step process is approximately 44%, with high optical and chemical purity, suitable for GMP production.

1,3-Dipolar Cycloaddition and Cyclization Methods

Advanced synthetic methods use 1,3-dipolar cycloaddition reactions:

- Mechanism: Reaction of azomethine ylides (nitrogen-based 1,3-dipoles) with alkenes (dipolarophiles) to form pyrrolidine rings with controlled regio- and stereochemistry.

- Advantages: Enables stereoselective introduction of substituents at the 3-position and other ring positions.

- Subsequent steps: Functional group modifications and salt formation to yield the dihydrochloride salt.

- This method is valuable for synthesizing chiral pyrrolidines and derivatives with high stereochemical purity.

Recrystallization and Salt Formation for Purification

- The final pyrrolidine compound is often purified by recrystallization from ethanol/water or ethanol/ether mixtures.

- Conversion to dihydrochloride salt is achieved by treatment with hydrochloric acid, which enhances stability and crystallinity.

- High purity (>95%) is confirmed by HPLC and NMR analysis.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The esterification and reduction method starting from aminohydroxybutyric acid is industrially favored due to its scalability and compliance with Good Manufacturing Practices (GMP), producing crystalline intermediates that simplify purification.

- Nucleophilic substitution reactions are typically conducted under mild temperatures and in polar aprotic solvents to maximize yield and minimize side reactions.

- The 1,3-dipolar cycloaddition approach offers stereochemical advantages, allowing the synthesis of chiral pyrrolidines with defined stereochemistry at multiple ring positions, which is critical for biological activity.

- Purity assessment by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is standard to confirm the chemical and optical purity of the final dihydrochloride salt.

- The dihydrochloride salt form improves the compound's stability, solubility, and ease of handling, which are important for pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenated compounds and strong bases like sodium hydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .

Scientific Research Applications

3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 3-methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride and its analogs:

Structural and Functional Differences

- Substituent Effects: The 3-pyrrolidinyl group introduces steric bulk and hydrogen-bonding capability, contrasting with smaller substituents like methyl or cyano groups in other analogs. This may influence pharmacokinetic properties such as membrane permeability .

- Salt Forms: Dihydrochloride salts (e.g., target compound and 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) generally exhibit higher water solubility than monohydrochloride derivatives (e.g., 3,3-dimethylpyrrolidine hydrochloride), favoring in vitro applications .

Biological Activity

3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C9H18N2·2HCl

- Molecular Weight : 220.17 g/mol

- IUPAC Name : this compound

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes in the body. Pyrrolidine derivatives, including 3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine, are known to exhibit significant affinity for neurotransmitter receptors, which can modulate synaptic transmission and influence various physiological processes.

1. Antimicrobial Activity

Research has shown that pyrrolidine derivatives possess antibacterial and antifungal properties. For example, several studies have indicated that modifications in the pyrrolidine structure can enhance the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sodium pyrrolidide | Antibacterial | 0.0039 - 0.025 mg/mL |

| 2,6-Dipiperidino-1,4-dibromobenzene | Antifungal | Active against various strains |

These findings suggest that the presence of halogen substituents in pyrrolidine derivatives can significantly enhance their bioactivity against microbial pathogens .

2. Neuropharmacological Effects

Pyrrolidine compounds have been investigated for their effects on the central nervous system (CNS). Studies indicate that certain derivatives can act as modulators of neurotransmitter systems, particularly dopamine receptors. For instance, compounds similar to 3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine have been shown to increase locomotor activity in animal models through dopaminergic pathways .

3. Therapeutic Applications

The potential therapeutic applications of this compound include:

- Antidepressant Properties : Some studies suggest that pyrrolidine derivatives may have antidepressant-like effects by modulating serotonin and norepinephrine levels.

- Anticancer Activity : Research indicates that certain pyrrolidine-based compounds exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

Case Studies and Research Findings

A notable study examined the structure-activity relationship (SAR) of pyrrolidine derivatives, revealing that specific modifications could lead to enhanced potency against targeted receptors. For example, a derivative with a hydroxyl group showed increased selectivity for cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Another study highlighted the efficacy of pyrrolidine compounds in inhibiting bacterial growth, demonstrating significant inhibition zones against Staphylococcus aureus and Escherichia coli .

Q & A

Q. Table 1: Example Analytical Data

| Technique | Key Observations |

|---|---|

| H NMR | δ 2.8–3.2 ppm (pyrrolidine protons) |

| X-ray | Crystallographic R-factor < 0.05 |

| HRMS | [M+H]: Calculated 245.12, Found 245.11 |

Basic Question: What are the solubility and stability profiles of this compound under different conditions?

Answer:

- Solubility : Highly soluble in water (>50 mg/mL at 25°C) and polar solvents (e.g., methanol, DMSO) due to the dihydrochloride salt form. Limited solubility in non-polar solvents .

- Stability : Stable at room temperature in dry, dark conditions. Degrades in basic media (pH > 8) or under prolonged UV exposure. Store at -20°C for long-term preservation .

Advanced Question: How can researchers resolve contradictions in crystallographic data during structural refinement?

Answer:

Contradictions often arise from disordered solvent molecules or twinned crystals. Strategies include:

Data Reintegration : Re-examining raw diffraction data for indexing errors.

Twinning Analysis : Using SHELXD to detect and model twinned domains .

DFT Calculations : Comparing experimental bond lengths/angles with density functional theory (DFT)-optimized structures to identify outliers.

Advanced Question: What strategies are used to analyze the compound’s interaction with biological targets like enzymes?

Answer:

- Binding Assays : Bradford assay () to quantify protein binding via absorbance shifts.

- Docking Simulations : Molecular docking (AutoDock Vina) to predict binding modes to receptors (e.g., GPCRs or ion channels).

- SPR/BLI : Surface plasmon resonance (SPR) or bio-layer interferometry (BLI) for real-time kinetic analysis .

Advanced Question: How do substituents on the pyrrolidine ring influence reactivity and biological activity?

Answer:

Substituents alter electronic and steric properties:

- Electron-Withdrawing Groups (e.g., -F) : Increase metabolic stability but may reduce binding affinity.

- Bulky Groups (e.g., -CH) : Enhance selectivity by restricting conformational flexibility.

Q. Table 2: Substituent Effects on Activity

| Substituent | LogP | IC (nM) | Target |

|---|---|---|---|

| -H | 1.2 | 120 | Serotonin Receptor |

| -CH | 1.8 | 85 | Dopamine Transporter |

| -F | 0.9 | 200 | MAO-B |

Safety: What precautions are necessary when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.